molecular formula C14H27N B7770629 Tetradecanenitrile CAS No. 68002-66-4

Tetradecanenitrile

Cat. No.: B7770629
CAS No.: 68002-66-4
M. Wt: 209.37 g/mol
InChI Key: MLRCLPRHEOPXLL-UHFFFAOYSA-N
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Description

Tetradecanenitrile, also widely known as Myristonitrile, is a long-chain aliphatic nitrile with the molecular formula C 14 H 27 N and a molecular weight of 209.37 g/mol . It is characterized by a density of 0.83 g/cm³ and a melting point of approximately 19°C, presenting as a liquid or low-melting solid at room temperature . Its boiling point is reported to be 226-227°C at 100 mm Hg . As a biochemical, this compound serves as a valuable intermediate and building block in organic synthesis and materials science research . Its long hydrocarbon chain attached to a polar nitrile group grants it interesting surfactant properties, making it a compound of interest in the study of self-assembling molecules and interfacial phenomena. The standard enthalpy of formation (Δ f H° liquid ) for this compound is -260.1 ± 2.6 kJ/mol, a critical parameter for thermodynamic and combustion studies . Researchers utilize this compound in the development of specialized polymers, as a precursor in the synthesis of amines and acids, and as a model compound in chromatographic analysis and spectrometry due to its distinct chemical signature . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tetradecanenitrile
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InChI

InChI=1S/C14H27N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-13H2,1H3
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InChI Key

MLRCLPRHEOPXLL-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC#N
Source PubChem
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Molecular Formula

C14H27N
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DSSTOX Substance ID

DTXSID3060877
Record name Tetradecanenitrile
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Molecular Weight

209.37 g/mol
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CAS No.

629-63-0, 68002-66-4
Record name Tetradecanenitrile
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Record name Tetradecanenitrile
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Record name Nitriles, C14-18
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Record name Myristonitrile
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Record name Tetradecanenitrile
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Reactivity and Derivatization Chemistry of Tetradecanenitrile

Functional Group Transformations of the Nitrile Moiety

The carbon-nitrogen triple bond in tetradecanenitrile is susceptible to nucleophilic addition and reduction, making it a valuable synthon in organic chemistry.

Conversion to Amines

The reduction of nitriles is a fundamental method for the synthesis of primary amines. wikipedia.org For this compound, this transformation yields tetradecylamine (B48621), a primary amine with a 14-carbon alkyl chain. This conversion can be effectively achieved through two principal methods: catalytic hydrogenation and chemical reduction with metal hydrides. wikipedia.orgyoutube.com

Catalytic hydrogenation involves treating this compound with hydrogen gas (H₂) in the presence of a metal catalyst. wikipedia.org Commonly used catalysts include Raney nickel, palladium on carbon (Pd/C), and platinum dioxide. wikipedia.orgyoutube.com The reaction is typically carried out in a solvent like ethanol (B145695). To suppress the formation of secondary and tertiary amine byproducts, which can arise from the reaction of the intermediate imine with the product amine, ammonia (B1221849) is often added to the reaction mixture. commonorganicchemistry.com

Chemical reduction offers an alternative route. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that readily converts nitriles to primary amines. chemguide.co.ukyoutube.com The reaction is typically performed in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous or acidic workup to hydrolyze the intermediate aluminum-amine complexes and liberate the free amine. chemguide.co.uk Other borane-based reagents, like borane-tetrahydrofuran (B86392) complex (BH₃-THF), are also effective. commonorganicchemistry.com

Table 1: Common Methods for the Reduction of this compound to Tetradecylamine

Method Reagents Typical Conditions Product
Catalytic Hydrogenation H₂, Raney Ni (or Pd/C) Ethanol, elevated pressure and temperature Tetradecylamine

Formation of Tetrazoles and Oxadiazoles

The nitrile group of this compound can undergo [3+2] cycloaddition reactions to form five-membered heterocyclic rings, such as tetrazoles and oxadiazoles.

Tetrazoles are synthesized by reacting a nitrile with an azide (B81097), most commonly sodium azide (NaN₃). organic-chemistry.orgyoutube.com The reaction is often facilitated by a Lewis acid catalyst, such as zinc chloride or other zinc salts, which activates the nitrile towards nucleophilic attack by the azide ion. organic-chemistry.orgorganic-chemistry.org The reaction can be performed in water, which offers a safer and more environmentally friendly alternative to organic solvents. organic-chemistry.org The process involves the coordination of the catalyst to the nitrile nitrogen, followed by attack of the azide and subsequent cyclization to form the stable, aromatic tetrazole ring. youtube.com This method is broadly applicable to unactivated alkyl nitriles like this compound. organic-chemistry.org

1,2,4-Oxadiazoles are typically prepared in a multi-step, one-pot synthesis starting from the nitrile. ias.ac.inacs.org First, this compound reacts with hydroxylamine (B1172632) to form the corresponding tetradecanamidoxime intermediate. acs.org This amidoxime (B1450833) is then O-acylated with a carboxylic acid or, more commonly, an acyl chloride. ias.ac.inacs.org The resulting O-acyl amidoxime intermediate undergoes dehydrative cyclization, often promoted by heat or a base, to yield the 3,5-disubstituted 1,2,4-oxadiazole. acs.org The substituent at the 3-position of the oxadiazole ring originates from the this compound chain, while the substituent at the 5-position comes from the acylating agent.

Table 2: Heterocycle Synthesis from this compound

Heterocycle Key Reagents General Reaction
5-Tridecyl-1H-tetrazole Sodium azide (NaN₃), Zinc salt (e.g., ZnBr₂) [3+2] cycloaddition

Hydrolysis and Other Cleavage Reactions

The nitrile group can be completely cleaved through hydrolysis to yield a carboxylic acid. libretexts.org This reaction proceeds in either acidic or basic conditions, typically requiring heat. jove.comchemguide.co.uk In both pathways, an amide (tetradecanamide) is formed as an intermediate. jove.comyoutube.com

Acid-catalyzed hydrolysis involves heating the nitrile with an aqueous acid, such as hydrochloric acid or sulfuric acid. chemguide.co.uk The nitrogen atom of the nitrile is first protonated, which increases the electrophilicity of the carbon atom, making it susceptible to attack by water. libretexts.orgyoutube.com The intermediate amide is subsequently hydrolyzed under the acidic conditions to form tetradecanoic acid and an ammonium (B1175870) salt. jove.com

Base-catalyzed hydrolysis is achieved by heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide (B78521). chemguide.co.uk The hydroxide ion acts as a nucleophile, directly attacking the nitrile carbon. libretexts.orgyoutube.com The initial product is the salt of the carboxylic acid (sodium tetradecanoate). chemguide.co.uk To obtain the free tetradecanoic acid, a subsequent acidification step is required. chemguide.co.uk Under milder basic conditions, it is sometimes possible to stop the reaction at the amide stage. youtube.com A specific application includes the hydrolysis of [1-¹³C]this compound, prepared from 1-bromotridecane (B143060) and potassium cyanide, to yield [1-¹³C]tetradecanoic acid. researchgate.net

Derivatization for Enhanced Analytical Detection and Separation

In analytical chemistry, particularly in chromatography, derivatization is a key strategy to improve the detectability and separation of molecules that lack a strong chromophore or fluorophore. scienceopen.com While this compound itself is not typically derivatized for this purpose, its primary amine derivative, tetradecylamine, is an ideal candidate for such procedures.

Pre-column Derivatization Techniques

Pre-column derivatization involves reacting the analyte with a labeling reagent before its introduction into the chromatographic system, such as a High-Performance Liquid Chromatography (HPLC) instrument. actascientific.comthermofisher.com This approach is used to attach a moiety to the analyte that can be easily detected by UV-Visible or fluorescence detectors. thermofisher.com For a long-chain aliphatic amine like tetradecylamine, which has no significant UV absorbance or fluorescence, this step is crucial for sensitive detection. sigmaaldrich.com The reaction creates a more hydrophobic and readily detectable derivative, improving both retention on reversed-phase columns and analytical sensitivity. mdpi.com

Fluorogenic reagents are compounds that are themselves non-fluorescent or weakly fluorescent but react with a specific functional group to form a highly fluorescent product. sdiarticle4.com This property leads to high sensitivity and selectivity in detection. Several reagents are available for the derivatization of primary amines like tetradecylamine. researchgate.net

Dansyl Chloride (DNS-Cl): 1-Dimethylaminonaphthalene-5-sulfonyl chloride, or Dansyl-Cl, reacts with primary and secondary amines under alkaline conditions (pH ~9.5-11) to form stable, highly fluorescent sulfonamide derivatives. sdiarticle4.comresearchgate.netnih.gov The reaction can take from 30 to 120 minutes. sdiarticle4.com The derivatives are then separated by reversed-phase HPLC and monitored by a fluorescence detector. researchgate.net

Fluorescamine (B152294): This reagent reacts very rapidly (within minutes) at room temperature with primary amines in a buffered aqueous solution (pH 9.5-10) to yield intensely fluorescent pyrrolidinone products. researchgate.net A key advantage of fluorescamine is that the reagent itself and its hydrolysis products are non-fluorescent, reducing background interference. sdiarticle4.comresearchgate.net

o-Phthalaldehyde (B127526) (OPA): In the presence of a thiol, such as 2-mercaptoethanol, OPA reacts quickly with primary amines to form highly fluorescent isoindole derivatives. sdiarticle4.com This reaction is also performed in a basic buffer and is widely used in automated pre-column derivatization systems due to its speed. sdiarticle4.com

Naphthalene-2,3-dicarboxaldehyde (NDA): NDA reacts with primary amines in the presence of a cyanide ion to form fluorescent 1-cyanobenz[f]isoindole (CBI) derivatives, which allows for very sensitive detection. nih.gov

Table 3: Common Fluorogenic Reagents for Pre-column Derivatization of Primary Amines

Reagent Common Name Reaction Conditions Detection (Excitation/Emission λ) Key Feature
1-Dimethylaminonaphthalene-5-sulfonyl chloride Dansyl-Cl Alkaline buffer (pH 9.5-11), 30-120 min ~340 nm / ~525 nm Forms stable derivatives with primary and secondary amines. sdiarticle4.comresearchgate.net
4-Phenylspiro[furan-2(3H),1'-phthalan]-3,3'-dione Fluorescamine Borate buffer (pH 9.5-10), room temp, fast ~390 nm / ~475 nm Reagent is non-fluorescent, specific for primary amines. sdiarticle4.comresearchgate.net
o-Phthalaldehyde OPA Alkaline buffer, thiol (e.g., 2-mercaptoethanol), fast ~340 nm / ~455 nm Rapid reaction, suitable for automation. sdiarticle4.comresearchgate.net
Naphthalene-2,3-dicarboxaldehyde NDA Cyanide ion catalyst, aqueous buffer Varies with derivative Produces highly sensitive CBI derivatives. nih.gov
Optimization of Derivatization Parameters (Reagent Concentration, Reaction Time, pH)

The successful derivatization of this compound for analytical purposes, such as enhancing its detectability in chromatographic methods, is contingent upon the careful optimization of several key reaction parameters. These include the concentration of the derivatizing reagent, the duration of the reaction, and the pH of the reaction medium. While specific protocols for this compound are not extensively documented in publicly available literature, the general principles of derivatization for similar long-chain molecules and functional groups provide a framework for understanding the optimization process.

Reagent Concentration: The concentration of the derivatizing agent is a critical factor that can influence the efficiency and completeness of the reaction. An optimal concentration ensures that all molecules of this compound are converted to the desired derivative without the interference of excessive reagent, which can lead to unwanted side reactions or complicate the subsequent analysis. For instance, in the derivatization of primary amines with o-phthalaldehyde (OPA), the molar ratio of the reagent to the analyte is carefully controlled to maximize the yield of the fluorescent derivative. researchgate.net

Reaction Time: The time allowed for the derivatization reaction to proceed is another crucial parameter. Insufficient reaction time may result in incomplete derivatization, leading to an underestimation of the analyte. Conversely, an excessively long reaction time can lead to the degradation of the formed derivative, particularly if the derivative is unstable. researchgate.net The optimal reaction time is typically determined by kinetic studies, where the formation of the derivative is monitored over time until a plateau is reached, indicating the completion of the reaction.

pH: The pH of the reaction medium can significantly impact the rate and selectivity of the derivatization reaction. For many derivatizing agents, the reaction mechanism involves acid or base catalysis. Therefore, maintaining the pH at an optimal level is essential for achieving the desired outcome. For example, the derivatization of amino acids with 9-fluorenylmethyl chloroformate (FMOC-Cl) is typically carried out under basic conditions to facilitate the reaction. thermofisher.com The ideal pH for the derivatization of this compound would depend on the specific reagent and reaction mechanism involved.

A systematic approach to optimizing these parameters is essential for developing a robust and reproducible derivatization method for this compound. This typically involves a series of experiments where each parameter is varied while the others are held constant to identify the conditions that yield the highest and most stable signal for the derivative.

Table 1: General Optimization Parameters for Derivatization Reactions

ParameterImportanceGeneral Considerations
Reagent Concentration Affects reaction completeness and potential for side reactions.Should be in sufficient excess to drive the reaction to completion but not so high as to cause interference.
Reaction Time Determines the extent of derivatization.Needs to be long enough for complete reaction but short enough to prevent derivative degradation.
pH Influences reaction rate and selectivity.Should be optimized based on the specific reaction mechanism (acid or base catalysis).

Post-column Derivatization

Post-column derivatization (PCD) is an analytical technique employed in liquid chromatography to enhance the detection of analytes that are otherwise difficult to detect. actascientific.comactascientific.com In this method, the derivatizing reagent is introduced into the mobile phase after the analytical column but before the detector. actascientific.com This approach is particularly useful for compounds that lack a chromophore or fluorophore, making them invisible to UV-Vis or fluorescence detectors.

The primary advantage of post-column derivatization is that the separation of the analyte in its original form is achieved before any chemical modification. This avoids potential issues with the separation of multiple derivative products that can occur with pre-column derivatization. acs.org The reaction in PCD needs to be rapid and reproducible to ensure accurate quantification. actascientific.com

For a compound like this compound, which lacks strong UV-absorbing or fluorescent properties, PCD could be a viable strategy for its sensitive detection. The nitrile functional group could potentially be targeted by a specific reagent that, upon reaction, forms a product with desirable detection characteristics. The choice of reagent would be paramount and would need to be selective for the nitrile group to minimize background interference. The instrumental setup for PCD typically includes a reagent pump, a mixing tee where the column effluent and the reagent are combined, and a reaction coil to allow sufficient time for the derivatization to occur before the mixture enters the detector. actascientific.com

Radical Chemistry and Reactivity

The nitrile group in this compound can participate in radical reactions, leading to the formation of imidoyl-type radical intermediates. acs.org These reactive species can then undergo further transformations, opening up avenues for the synthesis of various nitrogen-containing compounds.

Stability of Imidoyl-type Radicals

Imidoyl radicals are intermediates in which the radical center is on a carbon atom that is double-bonded to a nitrogen atom (R-C•=N-R'). The stability of these radicals is influenced by the nature of the substituents attached to both the carbon and nitrogen atoms. In the case of this compound, the formation of an imidoyl-type radical would involve the addition of a radical to the nitrile carbon or the abstraction of a hydrogen atom from a carbon adjacent to the nitrile group, followed by rearrangement.

The long alkyl chain (tridecyl group) of this compound is expected to have a minimal electronic effect on the stability of the imidoyl radical. However, its steric bulk could influence the accessibility of the radical center to other reactants. The stability of imidoyl radicals is a key factor in determining the outcome of radical-mediated reactions involving nitriles. nih.gov

Electron Transfer Steps in Reduction Mechanisms

The reduction of nitriles to primary amines can proceed through electron transfer mechanisms. A notable example is the reduction of nitriles using samarium(II) iodide (SmI2), which is a powerful single-electron transfer reagent. acs.orgacs.org The reaction is believed to be initiated by the transfer of an electron from Sm(II) to the nitrile, generating a radical anion. This is followed by a second electron transfer to form a dianion, which is then protonated to yield the corresponding primary amine. organic-chemistry.org

The key steps in the electron transfer reduction of a nitrile like this compound can be summarized as follows:

Single Electron Transfer: An electron is transferred from the reducing agent (e.g., SmI2) to the π* orbital of the nitrile group, forming a radical anion.

Formation of Imidoyl-type Radical: The radical anion can be protonated to form an imidoyl-type radical.

Second Electron Transfer: A second electron is transferred to the imidoyl-type radical, forming an imine anion.

Protonation: The imine anion is protonated to form an imine.

Reduction of Imine: The resulting imine is then further reduced to the primary amine.

This single-electron transfer pathway provides a milder alternative to traditional reduction methods that often require harsh conditions and pyrophoric reagents. acs.org

Reactions with Specific Reagents and Catalytic Systems

This compound can undergo a variety of transformations in the presence of specific reagents and catalytic systems. These reactions can target the nitrile group, leading to its conversion into other functional groups.

One of the well-documented reactions is the reduction of nitriles to primary amines. The SmI2–Et3N–H2O system has been shown to be effective for the reduction of a wide range of nitriles, including aliphatic ones. organic-chemistry.org This reagent system offers excellent functional group tolerance and proceeds under mild conditions. acs.orgacs.org

Catalytic hydrogenation is another important method for the reduction of nitriles. Various transition metal catalysts, such as those based on rhodium, can be employed for this purpose. mdpi.com For instance, diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride (B1222165) has been reported to reduce both aliphatic and aromatic nitriles to their corresponding primary amines in excellent yields. researchgate.net

Furthermore, metal and mineral nanoparticles have been studied for their catalytic effects on nitrile compounds under hydrothermal conditions. While not specific to this compound, these studies indicate that metals like rhodium and iron(II) sulfide (B99878) can promote the reduction of nitriles. mdpi.com

Table 2: Examples of Reagents and Catalytic Systems for Nitrile Transformations

Reagent/Catalytic SystemTransformationReference
SmI2–Et3N–H2OReduction to primary amine acs.org, organic-chemistry.org, acs.org
Diisopropylaminoborane / LiBH4 (catalytic)Reduction to primary amine researchgate.net
Rhodium nanoparticlesReduction mdpi.com
Iron(II) sulfide nanoparticlesReduction mdpi.com

Advanced Analytical and Spectroscopic Characterization

Advanced Microscopy Techniques

Advanced microscopy techniques are employed to visualize the morphology and surface characteristics of Tetradecanenitrile, from the microscale down to the nanoscale.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for high-resolution imaging. SEM provides detailed information about the surface topography of a material. nih.gov For this compound, SEM could be used to study the morphology of its crystals or the structure of films and coatings. researchgate.net

TEM, on the other hand, provides information about the internal structure of a material. nih.gov To analyze this compound with TEM, the sample would need to be prepared as a very thin film or section to allow electrons to pass through it. This could reveal details about the crystalline structure or the dispersion of this compound within a matrix.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional surface topography at the nanoscale. researchgate.netspectraresearch.com AFM is particularly useful for characterizing thin films and self-assembled monolayers. researchgate.netmdpi.com

For this compound, AFM could be used to study the morphology of thin films, including their roughness and grain structure. researchgate.net It could also be employed to investigate the self-assembly of this compound molecules on a substrate, providing insights into their packing and organization. rsc.orgmdpi.com Studies on the self-assembly of other long-chain alkyl molecules have shown that AFM can reveal how factors like temperature and humidity influence the growth and structure of monolayers. rsc.org

Table 3: AFM Applications for this compound Characterization

ApplicationInformation GainedRelevance to this compoundReference
Topographical Imaging Surface morphology, roughness, grain sizeCharacterization of films and crystals researchgate.netresearchgate.net
Self-Assembly Studies Molecular packing, domain formation, monolayer growth kineticsUnderstanding intermolecular interactions and surface behavior rsc.orgmdpi.com
Mechanical Properties Adhesion, stiffness (with specific modes)Probing the physical properties of this compound surfaces spectraresearch.com

Optical microscopy is a fundamental technique for observing the macroscopic and microscopic features of materials. For this compound, it can be used to examine the size, shape, and quality of its crystals. researchgate.net Polarized light microscopy, a variant of optical microscopy, can be used to study anisotropic materials, which could be relevant for crystalline this compound. youtube.com

Laser Scanning Confocal Microscopy (LSCM) offers several advantages over conventional optical microscopy, including the ability to create high-resolution, three-dimensional images and to perform optical sectioning of thick samples. advancedopticalmetrology.comucc.ie While often used for fluorescently labeled samples, LSCM can also be used in a reflection mode to study the topography of materials. nih.govresearchgate.net For this compound, LSCM could provide detailed 3D images of its crystalline structure or its distribution within a composite material. rsc.org

Cheminformatics and Computational Analytical Approaches

In the study of chemical compounds like this compound, cheminformatics and computational methods provide powerful tools for analyzing complex data, predicting properties, and extracting valuable insights from large datasets. nih.govdrugdesign.org These approaches integrate chemistry, computer science, and information technology to address challenges in chemical research that are often intractable through experimental means alone. drugdesign.org Computational techniques are particularly vital for interpreting high-dimensional data from modern analytical instruments and for navigating the vast landscape of chemical information, such as patent literature.

Data-driven visualization and strategic patent analysis are crucial for understanding the research and commercial landscape of a specific compound. Visualization techniques transform complex, multidimensional data into intuitive graphical representations, which is essential for data inspection, evaluation, and the effective communication of results. researchgate.netnih.gov For a compound like this compound, which may be part of complex mixtures such as fragrances or biological systems, visualizing analytical data can reveal patterns, outliers, or relationships that might otherwise go unnoticed. nih.govresearchgate.net

Patent analysis, powered by cheminformatics tools, allows researchers to systematically survey the intellectual property surrounding a molecule. Instead of relying on keyword searches, modern patent databases can be queried using chemical structures, such as the IUPAC International Chemical Identifier (InChI) key. nih.govmdpi.com For this compound (InChIKey: MLRCLPRHEOPXLL-UHFFFAOYSA-N), such a search can retrieve all patents where the molecule is explicitly claimed or disclosed. nih.govnist.gov An analysis of these patents can reveal key information about its industrial applications, synthesis methods, and the major players in its research and development. mdpi.com For instance, a patent landscape analysis could map out the evolution of this compound's use in the fragrance industry, identifying key assignees and trends in formulation technology. nih.gov

Table 1: Illustrative Patent Analysis Framework for this compound This table demonstrates the type of data that can be extracted and analyzed from patent databases using cheminformatics tools, modeled after established patent analysis methodologies. mdpi.com

Analysis MetricDescriptionPotential Findings for this compound
Publication Trend Number of patents published per year.Reveals periods of peak innovation and investment in this compound research.
Jurisdiction Analysis Geographic distribution of patent filings (e.g., WIPO, USPTO, EPO).Indicates the most significant commercial markets for the compound.
Top Assignees Companies or institutions with the most patents.Identifies key industrial players and research institutions in the field.
Technology Focus (IPC Codes) Analysis of International Patent Classification codes.Highlights primary areas of application, such as C07C (organic chemistry) or A61K (preparations for medical/cosmetic purposes). nih.gov
Citation Analysis Mapping of how patents cite one another.Uncovers foundational patents and tracks the flow of knowledge within the technology domain.

Chemometrics employs multivariate statistics to extract meaningful information from complex chemical measurement data. felixinstruments.com Spectroscopic techniques like Near-Infrared (NIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy generate large, high-dimensional datasets that are often difficult to interpret directly. nih.govresearchgate.net Chemometric models are essential for processing this spectral data to perform qualitative and quantitative analysis. nih.gov

Principal Component Analysis (PCA) is a fundamental, unsupervised chemometric technique used for data exploration and dimensionality reduction. numberanalytics.com PCA transforms the original, correlated variables (e.g., absorbance values at hundreds of wavelengths in an IR spectrum) into a small number of new, uncorrelated variables called principal components (PCs). nih.gov These PCs capture the most significant variations within the dataset. By plotting the sample scores on the first few PCs, one can visually identify clusters, trends, or outliers related to the samples' chemical or physical properties. learnche.org In the context of this compound, PCA could be applied to spectroscopic data to differentiate batches based on purity, monitor the progress of a synthesis reaction, or compare raw materials from different suppliers. researchgate.net

Table 2: Application of PCA in this compound Quality Control This table illustrates how PCA could be used to analyze spectroscopic data from different batches of this compound.

Batch IDRaw Material SourceSynthesis RoutePC1 Score (reflects purity)PC2 Score (reflects impurity profile)Observation
Batch A1 Supplier XRoute 1-2.10.5Typical high-purity batch
Batch A2 Supplier XRoute 1-2.30.6Typical high-purity batch
Batch B1 Supplier YRoute 1-1.93.1Atypical impurity profile
Batch C1 Supplier XRoute 24.5-1.2Different process signature
Batch C2 Supplier XRoute 24.7-1.1Different process signature

While PCA is used for exploring data, supervised techniques are used to build predictive models for classification or calibration. researchgate.net These methods use a "training set" of samples with known properties to create a model that can predict the properties of new, unknown samples. timegate.com

Partial Least Squares Discriminant Analysis (PLS-DA) is a classification method based on the PLS regression algorithm. It is used to build a model that distinguishes between predefined classes. For example, a PLS-DA model could be trained on the spectra of "acceptable" and "unacceptable" this compound batches to automate quality control screening.

Support Vector Machine (SVM) is a powerful machine learning algorithm used for classification (Support Vector Machine Classification or SVMC) and regression. timegate.com SVMC works by finding an optimal hyperplane that separates data points of different classes in a high-dimensional space. It is known for its high accuracy and ability to model complex, non-linear relationships.

The performance of such classification models is often summarized in a confusion matrix, which shows the model's ability to correctly classify new samples.

Table 3: Example Confusion Matrix for a PLS-DA or SVM Classification Model This table shows a hypothetical result for a model trained to classify this compound samples as "High Purity" or "Low Purity" based on their spectroscopic signature.

Predicted: High PurityPredicted: Low Purity
Actual: High Purity 982
Actual: Low Purity 347
This matrix indicates a high-performing model, with 98/100 high-purity samples and 47/50 low-purity samples being correctly identified.

Furthermore, regression methods like Partial Least Squares (PLS) are invaluable for quantitative analysis. In the production of fatty nitriles, PLS regression can be used to create calibration models that relate inline FT-IR spectra directly to the real-time concentrations of reactants (fatty acids), intermediates (amides), and final products (nitriles), enabling enhanced process monitoring and control. tue.nl

Theoretical and Computational Chemistry Studies of Tetradecanenitrile

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, employing approximations to solve the Schrödinger equation for multi-electron systems. chalmers.se These methods allow for the determination of a wide range of molecular properties from first principles.

Density Functional Theory (DFT) is a widely used computational method in quantum chemistry that calculates the electronic structure of atoms and molecules. frontiersin.orgnih.gov Instead of dealing with the complex many-electron wavefunction, DFT focuses on the electron density, which is a function of only three spatial coordinates. This approach offers a favorable balance between computational cost and accuracy, making it suitable for studying medium to large-sized molecules like Tetradecanenitrile. youtube.comnih.gov DFT can be used to predict various molecular properties, including geometries, reaction energies, and vibrational frequencies. youtube.com

A fundamental step in computational analysis is geometry optimization, where the algorithm seeks the lowest-energy arrangement of atoms on the potential energy surface. chalmers.senih.gov This process yields the most stable three-dimensional structure of the molecule. For this compound, this would correspond to an elongated alkyl chain with the nitrile group at one terminus.

Once the geometry is optimized, thermodynamic properties such as enthalpy (H) and Gibbs free energy (G) can be calculated. nih.govscielo.br These calculations typically involve a subsequent vibrational frequency analysis at the same level of theory. reddit.com The total electronic energy from the optimization is combined with thermal corrections derived from the vibrational frequencies to yield these thermodynamic values at a specified temperature and pressure (e.g., 298.15 K and 1 atm). nih.govscielo.br While specific computational studies exclusively detailing the energetics of this compound are not prevalent in the literature, the methodology is standard. The results would provide the molecule's calculated heat of formation and its thermodynamic stability. researchgate.net

Below is an interactive table representing typical data that would be obtained from a DFT calculation for this compound. The absolute energy values (in Hartrees) are used to compute relative energies between different states or molecules.

Note: The values presented are representative for a long-chain alkanenitrile calculated at a common DFT level and are for illustrative purposes.

Vibrational frequency calculations are crucial for two main reasons: they confirm that an optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and they predict the molecule's infrared (IR) spectrum. nih.govnih.gov Each calculated frequency corresponds to a specific normal mode of vibration within the molecule.

For this compound, the predicted spectrum would be dominated by several characteristic peaks. The C-H stretching vibrations of the long alkyl chain would appear in the 2850-3000 cm⁻¹ region. The most distinct and diagnostically useful peak would be the C≡N triple bond stretch, which is typically strong and sharp, appearing in the 2240-2260 cm⁻¹ range. aip.orgresearchgate.net The C-C single bond stretches and various bending and rocking modes of the CH₂ groups would populate the fingerprint region of the spectrum (below 1500 cm⁻¹). nih.gov Theoretical calculations can help assign these complex vibrations. mdpi.com

The following interactive table shows predicted key vibrational frequencies for this compound.

Mulliken population analysis is a method used to estimate the partial atomic charges on the atoms within a molecule from the results of a quantum chemistry calculation. ijpsat.org This provides insight into the distribution of electrons and the polarity of chemical bonds. For this compound, Mulliken charge analysis would quantify the electronegativity difference between the carbon and nitrogen atoms of the nitrile group. It would show a significant partial negative charge on the nitrogen atom and a partial positive charge on the carbon atom it is bonded to, reflecting the polar nature of the C≡N bond. researchgate.net

Spin density calculations are relevant for molecules that have unpaired electrons, such as radicals or triplet states. researchgate.net They map the spatial distribution of the unpaired electron's spin. For the ground state of this compound, which is a closed-shell molecule with all electrons paired, the total spin density at any point in space is zero. tu-braunschweig.de Therefore, spin density analysis is not typically performed for this state.

An interactive table with representative Mulliken charge data for the nitrile group in this compound is shown below.

Note: Values are illustrative and depend on the specific basis set and DFT functional used.

The term ab initio, Latin for "from the beginning," refers to a class of quantum chemistry methods that are derived directly from theoretical principles, without the inclusion of experimental data. nih.gov While DFT is formally exact, in practice, it relies on an approximate exchange-correlation functional. In contrast, traditional ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CCSD(T)), create a systematic hierarchy for approaching the exact solution to the Schrödinger equation, with accuracy generally improving at the cost of significantly increased computational time. nih.gov

A critical choice in any ab initio or DFT calculation is the basis set . mit.edu A basis set is a set of mathematical functions (typically Gaussian functions) used to construct the molecular orbitals. chalmers.se The size and flexibility of the basis set determine the quality of the calculation. mit.edu

Minimal Basis Sets (e.g., STO-3G): Use the minimum number of functions required to describe the atoms. They are computationally very fast but offer low accuracy. gaussian.com

Split-Valence Basis Sets (e.g., 6-31G, 6-311G): Use multiple functions to describe the valence orbitals, which are most important for chemical bonding. This provides more flexibility and better accuracy. gaussian.com

Polarization and Diffuse Functions: Polarization functions (e.g., adding 'd' to carbon or 'p' to hydrogen, denoted as (d,p) or **) allow orbitals to change shape, while diffuse functions (denoted with a +) allow them to occupy a larger region of space. gaussian.com These are crucial for accurately describing polar bonds and anions, respectively.

Correlation-Consistent Basis Sets (e.g., cc-pVDZ, cc-pVTZ): These are designed to systematically converge towards the complete basis set limit, providing a pathway to highly accurate results, especially when used with correlated ab initio methods. nih.gov

The selection of a basis set involves a trade-off between desired accuracy and available computational resources. mit.eduresearchgate.net For a molecule like this compound, a split-valence basis set with polarization functions, such as 6-31G(d,p), often provides a reasonable balance for routine calculations like geometry optimization.

Relativistic effects in chemistry arise from Einstein's theory of special relativity and become significant when electrons reach velocities comparable to the speed of light. uba.ar This occurs primarily in the vicinity of atomic nuclei with a high positive charge, meaning these effects are most pronounced for heavy elements (e.g., third-row transition metals and beyond). uba.ar Key relativistic effects include scalar relativity (mass-velocity and Darwin terms) and spin-orbit coupling. uit.no

Quantum Electrodynamics (QED) is the relativistic quantum field theory of electromagnetism. arxiv.org QED effects in molecular calculations, such as the Lamb shift and vacuum polarization, are even more subtle corrections to the electronic energy. arxiv.orgresearchgate.net

For this compound, which is composed exclusively of light elements (carbon, hydrogen, and nitrogen), the velocities of the electrons are far from the speed of light. uba.ar Consequently, relativistic and QED effects are negligible and are not considered in standard quantum chemical calculations for this type of organic molecule. arxiv.orgresearchgate.net These advanced theoretical treatments are reserved for high-accuracy studies of systems containing heavy atoms where such effects are chemically significant. uit.no

Density Functional Theory (DFT) Calculations for Molecular Properties

Molecular Modeling and Simulation

Molecular modeling and simulation serve as powerful tools to investigate the properties of this compound at an atomic level. These computational techniques provide a bridge between the microscopic behavior of molecules and their macroscopic properties.

Prediction of Reaction Pathways and Mechanisms

The prediction of how a molecule will react is a cornerstone of computational chemistry. For this compound, these methods can elucidate the step-by-step processes of its chemical transformations. Automated methods have been developed to map out surface reaction pathways with minimal human intervention, which is particularly useful for understanding catalytic processes. nih.gov These approaches often use accelerated ab initio molecular dynamics (MD) simulations to efficiently sample rare reactive events. nih.gov

The exploration of reaction pathways involves identifying intermediates and transition states on a potential energy surface (PES). arxiv.org Techniques like the Nudged Elastic Band (NEB) method and Intrinsic Reaction Coordinate (IRC) calculations are employed to find the minimum energy path connecting reactants and products. numberanalytics.com For a molecule like this compound, this could be applied to predict the mechanism of its hydrolysis to tetradecanoic acid or its reduction to tetradecylamine (B48621). By calculating the activation energies for various potential pathways, researchers can determine the most kinetically favorable route. nih.govdntb.gov.ua For instance, density functional theory (DFT) calculations can be used to investigate the energetics of cysteine's nucleophilic attack on nitrile-carrying compounds, providing a model for understanding potential biological interactions. nih.gov

Conformational Analysis and Molecular Dynamics

This compound consists of a long, flexible tridecyl (C13H27) alkyl chain attached to a rigid, linear nitrile (-C≡N) group. This structure allows for a vast number of possible three-dimensional arrangements, or conformations. Conformational analysis aims to identify the most stable of these conformations and understand the energy barriers between them.

Molecular dynamics (MD) simulations are a primary tool for this analysis. nih.gov MD simulations model the movement of atoms in a molecule over time by solving Newton's equations of motion. youtube.comyoutube.com For this compound, an MD simulation would reveal how the long alkyl chain flexes and folds at a given temperature, while the nitrile group remains relatively fixed. youtube.com These simulations provide insights into the molecule's dynamic behavior, such as its average shape, fluctuations, and how it might interact with solvents or other molecules. nih.gov By analyzing the simulation trajectory, one can construct a free energy landscape to identify the most probable conformations and the transitions between them. nih.gov

Table 1: Goals of Molecular Dynamics Simulations for this compound

Simulation Goal Description Relevance to this compound
Conformational Sampling Exploring the range of possible 3D structures the molecule can adopt. Understanding the flexibility of the long alkyl chain and its preferred orientations.
Thermodynamic Stability Assessing the stability of the molecule at different temperatures. Determining if the molecule remains structurally intact under various thermal conditions. youtube.com
Solvation Analysis Studying how the molecule interacts with solvent molecules. Predicting solubility and the orientation of the polar nitrile head and nonpolar alkyl tail in different media.

| Interaction Studies | Modeling the binding or interaction with other molecules, such as on a catalyst surface. | Providing a dynamic view of how this compound approaches and binds to an active site. |

Prediction of Thermochemical Properties using Group Contribution Methods

Thermochemical properties, such as enthalpy of formation (ΔfH°), are crucial for designing and understanding chemical processes. While experimental values are available from sources like the NIST Chemistry WebBook, computational methods can predict these properties when experimental data is lacking. nist.govnist.gov

Group contribution (GC) methods are a well-established technique for estimating thermochemical properties. mdpi.comnih.gov The core principle is that a molecule's properties can be approximated by summing the contributions of its constituent functional groups. mdpi.comresearchgate.net To apply this to this compound (CH3-(CH2)12-CN), the molecule is broken down into its fundamental groups.

The general formula for a GC estimation is: Property = Σ (Ni * Ci) Where Ni is the number of groups of type i, and Ci is the contribution value for that group. mdpi.com

Table 2: Illustrative Group Contribution for this compound's Enthalpy of Formation

Group Description Count in this compound Hypothetical Contribution (kJ/mol) Total Contribution (kJ/mol)
CH3- Methyl group 1 -42.2 -42.2
-CH2- Methylene group 12 -20.7 -248.4
-CN Cyano group 1 +36.0 +36.0

| Total Estimated ΔfH°(g) | | | | -254.6 |

Note: The contribution values are for illustrative purposes to demonstrate the method. Actual values are derived from extensive regression against experimental data for many compounds. mdpi.comresearchgate.net The experimentally determined standard enthalpy of formation for gaseous this compound is -193.2 ± 3.0 kJ/mol. nist.gov The discrepancy highlights that simple GC models may need corrections for factors like chain length and interactions between groups to achieve higher accuracy.

Computational Screening for Catalytic Candidates

The synthesis of nitriles or their conversion into other functional groups (e.g., amines via hydrogenation) often requires a catalyst. Identifying the optimal catalyst can be a time-consuming and expensive experimental process. Computational screening offers a way to accelerate this discovery by evaluating a large number of potential catalyst candidates in silico. rsc.org

Using methods like Density Functional Theory (DFT), researchers can model the interaction of this compound with various catalytic surfaces or single-atom catalysts (SACs). rsc.org The process typically involves:

Building a Library: A virtual library of potential catalysts is created (e.g., different transition metals supported on a substrate like carbon nitride). rsc.org

Adsorption Energy Calculation: The strength of the bond between this compound and each catalyst is calculated. This helps determine if the molecule will stick to the surface.

Reaction Pathway Analysis: For the most promising candidates, the energy barriers for the key steps of the desired reaction (e.g., N≡C bond activation) are calculated.

Selectivity Prediction: The energy barriers for potential side reactions are also calculated to predict the catalyst's selectivity.

This multi-step screening process allows for the down-selection of a few highly promising candidates for experimental validation, saving significant resources. rsc.org

Integration of Machine Learning and Artificial Intelligence

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing computational chemistry by enabling the analysis of vast datasets to build highly accurate predictive models. imperial.ac.uk

Enhanced Predictive Models for Chemical Synthesis

Predicting the outcome of a chemical reaction, including its yield and the optimal conditions, has long been a challenge for chemists. nih.govnih.gov AI and ML models are now being trained on large databases of known reactions to predict the products of new reactions with high accuracy. researchgate.netresearchgate.net

For the synthesis of this compound, these models can offer several advantages:

Retrosynthesis: AI tools can propose novel synthetic routes by working backward from the target molecule, this compound, to identify commercially available starting materials. researchgate.netengineering.org.cn

Reaction Condition Optimization: ML models can predict the best solvent, temperature, and catalyst for a given reaction to maximize the yield of this compound, moving beyond simple reactant-product prediction. ibm.comgithub.io

Yield Prediction: By learning from the molecular features of reactants and products, some models can now predict the expected yield of a reaction before it is ever run in a lab. rjptonline.org This allows chemists to prioritize synthetic strategies that are most likely to be successful. nih.gov

These data-driven approaches hold the promise of dramatically accelerating the optimization of synthetic routes for compounds like this compound, making the process more efficient and sustainable. nih.govresearchgate.net

Table of Mentioned Compounds

Compound Name
This compound
Tetradecanoic acid
Tetradecylamine

Automated Design and Optimization of Synthesis Pathways

Computational tools are increasingly being used to automate the design and optimization of synthetic pathways for molecules like this compound. researchgate.net These methods leverage databases of chemical reactions and algorithms to propose efficient and novel routes. For nitrile synthesis, this can involve identifying optimal catalysts and reaction conditions for known transformations or discovering entirely new synthetic strategies. acs.org For instance, computational models can predict the efficacy of different dehydrating agents for the conversion of tetradecanamide (B1213311) to this compound or screen various catalysts for the ammoxidation of myristic acid. The goal is to reduce the time and resources required for experimental synthesis by predicting the most promising pathways. acs.org

Application of Transformer Models in Chemical Synthesis Prediction

Transformer models, a type of neural network architecture from the field of natural language processing, have shown significant promise in predicting chemical reactions and planning retrosynthetic pathways. mdpi.combohrium.comresearchgate.net By representing molecules as sequences of characters (like SMILES), these models can "learn" the rules of chemical reactivity from large datasets of known reactions. mdpi.comnih.gov

For a target molecule like this compound, a transformer-based retrosynthesis model could suggest precursor molecules, such as 1-bromotridecane (B143060) and sodium cyanide, by working backward from the final product. mdpi.comyoutube.com In forward reaction prediction, given a set of reactants and reagents, the model can predict the likely products, which is valuable for exploring the chemical space and identifying potential side reactions. researchgate.netyoutube.com The self-attention mechanism in transformer models allows them to capture complex dependencies between atoms and functional groups within molecules, leading to more accurate predictions of reaction outcomes. youtube.com This technology has the potential to significantly accelerate the discovery and development of new synthetic methods. bohrium.comnih.gov

Environmental Fate and Degradation Pathways

Biodegradation Studies

Biodegradation is considered a major pathway for the removal of aliphatic nitriles from the environment. nih.govnih.gov This process is primarily carried out by various microorganisms that utilize nitriles as a source of carbon and nitrogen. nih.govnih.gov

Aerobic and Anaerobic Transformation in Soil and Water-Sediment Systems

Aerobic Transformation: In aerobic environments, the biodegradation of long-chain alkanes, which are structurally similar to the alkyl chain of tetradecanenitrile, is well-documented. nih.gov It is anticipated that this compound would also be susceptible to aerobic degradation by soil microorganisms. The process would likely involve the enzymatic breakdown of the nitrile group and the subsequent oxidation of the long alkyl chain.

Anaerobic Transformation: Under anaerobic conditions, such as those found in some sediments and waterlogged soils, the degradation of long-chain organic molecules can still occur, often at a slower rate than in aerobic environments. oup.com For instance, the anaerobic degradation of long-chain alkylamines, which also possess a long hydrocarbon tail, has been observed in denitrifying bacteria. oup.com This suggests that analogous pathways may exist for the anaerobic transformation of this compound in sediment and soil, likely involving a consortium of microorganisms. oup.com Studies on other nitriles have shown that anaerobic degradation is possible, although it appears to be less common or efficient than aerobic degradation.

Microbial Degradation Mechanisms (e.g., by Bacterial Consortia)

The microbial degradation of nitriles is primarily accomplished through two main enzymatic pathways, often carried out by bacterial consortia. researchgate.netfrontiersin.org Genera such as Rhodococcus and Pseudomonas are well-known for their ability to degrade a wide variety of nitriles, including aliphatic ones. nih.govnih.gov

The two primary enzymatic pathways for nitrile degradation are:

Nitrile Hydratase and Amidase System: This is a two-step process where nitrile hydratase first converts the nitrile to the corresponding amide (tetradecanamide). Subsequently, an amidase hydrolyzes the amide to a carboxylic acid (myristic acid) and ammonia (B1221849). nih.govresearchgate.net This pathway is common in many nitrile-degrading bacteria. nih.gov

Nitrilase System: This pathway involves a single enzyme, nitrilase, which directly hydrolyzes the nitrile to the corresponding carboxylic acid and ammonia without the formation of an amide intermediate. researchgate.netfrontiersin.org

The degradation of long-chain aliphatic nitriles can be carried out by various bacterial strains. For example, some Pseudomonas species have been shown to utilize a range of aliphatic nitriles as their sole source of carbon and nitrogen. nih.gov Similarly, species of Rhodococcus are recognized for their broad metabolic capacity, which includes the degradation of nitriles. nih.gov The efficiency of degradation can be influenced by the structure of the nitrile, with longer chain lengths sometimes affecting the rate of breakdown.

Table 1: Key Bacterial Genera in Aliphatic Nitrile Degradation
Bacterial GenusKnown Degradation CapabilityRelevant Enzymatic PathwayReference
RhodococcusWide range of nitriles, including aliphatic nitriles.Nitrile hydratase/amidase system is common. nih.gov
PseudomonasVarious aliphatic and aromatic nitriles.Both nitrilase and nitrile hydratase/amidase systems have been identified. nih.govresearchgate.net

Identification of Degradation Products and Intermediates

Based on the established microbial degradation pathways for nitriles, the expected degradation products and intermediates of this compound can be predicted.

From the Nitrile Hydratase/Amidase Pathway:

Intermediate: Tetradecanamide (B1213311)

Final Products: Myristic acid and ammonia nih.govresearchgate.net

From the Nitrilase Pathway:

Final Products: Myristic acid and ammonia researchgate.netfrontiersin.org

These degradation products are common fatty acids and a basic nitrogen compound, which can be further assimilated by microorganisms into their metabolic cycles. For example, a Pseudomonas species was found to transform various nitriles, including saturated aliphatic ones, into their corresponding carboxylic acids. nih.gov

Table 2: Predicted Degradation Products of this compound
Degradation PathwayIntermediate CompoundFinal ProductsReference
Nitrile Hydratase/AmidaseTetradecanamideMyristic acid, Ammonia nih.govresearchgate.net
NitrilaseNot applicableMyristic acid, Ammonia researchgate.netfrontiersin.org

Environmental Distribution and Transport

The movement and partitioning of this compound in the environment are primarily dictated by its physical and chemical properties, particularly its low water solubility and high lipophilicity.

Adsorption/Desorption Behavior in Soil and Sediment

Due to its long alkyl chain, this compound is expected to be a hydrophobic compound with a strong tendency to adsorb to organic matter in soil and sediment. This behavior significantly reduces its mobility in the environment.

The adsorption of nonpolar organic compounds to soil is strongly correlated with the organic carbon content of the soil. nih.gov For hydrophobic compounds like long-chain aliphatic nitriles, the primary mechanism of sorption is partitioning into the soil organic matter. nih.gov This leads to a high soil adsorption coefficient (Koc), indicating low mobility. nih.gov

While specific experimental data for the Koc of this compound are not available, it can be inferred from its structure that it will be strongly adsorbed to soil and sediment particles, limiting its potential to leach into groundwater or remain dissolved in the water column. nih.gov This strong adsorption also influences its bioavailability for microbial degradation.

Bioaccumulation Potential

Bioaccumulation is the process by which a chemical is taken up by an organism, either directly from the environment or through consuming contaminated food, leading to a concentration in the organism that is greater than in the surrounding environment. researchgate.net The potential for a chemical to bioaccumulate is often initially assessed using its octanol-water partition coefficient (Kow), expressed as a logarithmic value (log Kow or log P). nih.govesafetysupplies.com This value indicates a chemical's lipophilicity, or its tendency to dissolve in fats and oils rather than water.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C14H27N epa.gov
Molecular Weight 209.37 g/mol epa.gov

Ecotoxicological Considerations

Ecotoxicology examines the effects of toxic chemicals on biological organisms, particularly at the population, community, and ecosystem levels. The assessment of this compound's ecotoxicological impact involves evaluating its environmental risks and its specific effects on aquatic and terrestrial life.

Assessment of Environmental Risks

Environmental risk assessment integrates information on a chemical's inherent hazards with data on potential exposure to determine the likelihood of adverse effects on the environment. For this compound, a crucial piece of information comes from the European Chemicals Agency (ECHA) inventory, where aggregated data from 1,578 reports show that 96.4% of notifications indicate the chemical does not meet the criteria for hazard classification under the Globally Harmonized System (GHS). epa.gov This suggests a low level of intrinsic hazard for the compound itself.

The risk assessment, however, must also consider its environmental behavior. The high log Kow value (5.8) suggests that if released into an aquatic environment, this compound would likely partition from the water column and adsorb to sediment and suspended organic matter. This partitioning would reduce its bioavailability to pelagic (water-column dwelling) organisms but increase exposure for benthic (sediment-dwelling) organisms. The primary environmental risk consideration for a substance with these characteristics is often its potential for bioaccumulation and any associated chronic toxicity that may occur from long-term, low-level exposure, rather than acute toxicity to organisms in the water column.

Impact on Aquatic and Terrestrial Organisms

Direct, experimental data on the acute and chronic toxicity of this compound to specific aquatic or terrestrial organisms (e.g., LC50 values for fish or EC50 for daphnids) are not widely available in published literature. This lack of data is common for long-chain aliphatic compounds which have very low water solubility. Toxicity testing in aquatic media is challenging for such substances because concentrations high enough to elicit an acute toxic response are often impossible to achieve in water.

While all nitriles are not alike, studies on other aliphatic nitriles show a wide range of toxicological profiles, with toxicity sometimes related to the in-vivo liberation of cyanide. mdpi.com However, for long-chain compounds like this compound, the primary mode of action and its effects may differ from smaller, more soluble nitriles like acetonitrile (B52724). mdpi.com Given its physical properties and low reported hazard classification, the direct acute impact of this compound on most aquatic and terrestrial organisms is presumed to be low, though the potential for adverse effects from bioaccumulation in the food chain remains a consideration. epa.gov

Predictive Ecotoxicology Modeling

In the absence of extensive experimental data, predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, are essential tools for assessing ecotoxicological risk. researchgate.net These computational models predict the physicochemical properties and toxicological effects of chemicals based on their molecular structure. researchgate.net

The predicted XlogP value of 5.8 for this compound is an example of a QSAR-derived property. epa.govnih.gov Ecotoxicology models would use this value to predict the compound's environmental fate.

Partitioning Models: Based on the high log Kow, models would predict that this compound will strongly partition to soil, sediment, and sludge in wastewater treatment plants.

Bioaccumulation Models: Fugacity-based models and others would use the log Kow to estimate a high Bioconcentration Factor (BCF), confirming the bioaccumulation potential suggested by the log Kow value itself. researchgate.net

Toxicity Models: While challenging, QSAR models can be developed to predict acute and chronic toxicity. For a long-chain aliphatic substance, these models might predict a "cut-off" phenomenon, where the toxicity does not increase with chain length beyond a certain point because the molecule's low solubility prevents it from reaching target sites in organisms at sufficient concentrations to cause harm.

These predictive models are crucial for prioritizing chemicals for further testing and for conducting preliminary risk assessments when empirical data is sparse, allowing for a scientifically-informed evaluation of compounds like this compound.

Applications in Materials Science and Industrial Chemistry

Role as a Precursor in Fine Chemical Synthesis

Tetradecanenitrile is a key starting material in the synthesis of several fine chemicals, primarily due to the versatile reactivity of its nitrile functional group.

One of the primary applications of this compound is its role as a precursor in the production of tetradecylamine (B48621), a C14 fatty amine. scbt.comchemicalbook.com This conversion is typically achieved through the catalytic hydrogenation of the nitrile group. This process involves reacting this compound with hydrogen gas in the presence of a metal catalyst, such as nickel or cobalt. The reaction reduces the carbon-nitrogen triple bond of the nitrile to a primary amine group (-NH2). google.com

The resulting tetradecylamine is a waxy solid at room temperature and possesses amphiphilic properties, with a polar amine head and a long, nonpolar hydrocarbon tail. solubilityofthings.com This structure makes it useful as a corrosion inhibitor and as an intermediate in the production of other specialty chemicals. scbt.comsolubilityofthings.com

Table 1: Physical and Chemical Properties of Tetradecylamine

Property Value
IUPAC Name Tetradecan-1-amine
Synonyms Myristylamine, 1-Aminotetradecane
Molecular Formula C14H31N
Molecular Weight 213.40 g/mol sigmaaldrich.com
Melting Point 38-40 °C sigmaaldrich.com
Boiling Point 162 °C at 15 mmHg sigmaaldrich.com
Appearance White to pink crystalline solid chemicalbook.com
Solubility in Water Poorly soluble solubilityofthings.com

Data sourced from multiple references. chemicalbook.comsolubilityofthings.comsigmaaldrich.com

Tetradecylamine, derived from this compound, is a key intermediate in the synthesis of various cationic surfactants, particularly quaternary ammonium (B1175870) compounds (quats). biosynth.comchemicalbook.com These surfactants are produced by the quaternization of the primary amine. For example, tetradecylamine can be reacted with methyl halides to produce tetradecyltrimethylammonium halides, such as tetradecyltrimethylammonium bromide (TTAB). chemicalbook.com

TTAB is a well-known cationic surfactant with a wide range of applications, including as a biocide, a phase transfer catalyst, and in the formulation of personal care products. biosynth.commedchemexpress.com The synthesis of such surfactants highlights the importance of this compound as a foundational molecule for accessing more complex, high-value chemicals. chemicalbook.comchemicalbook.com While the direct use of this compound in pharmaceutical synthesis is not widely documented, its derivatives, such as fatty amines and their subsequent products, have applications in drug delivery systems and as antimicrobial agents. chemimpex.com

Table 2: Properties of Tetradecyltrimethylammonium Bromide

Property Value
IUPAC Name N,N,N-Trimethyl-1-tetradecanaminium bromide
Synonyms TTAB, Myristyltrimethylammonium bromide
Molecular Formula C17H38BrN
Molecular Weight 336.39 g/mol biosynth.com
Melting Point 245-250 °C sigmaaldrich.com
Appearance Powder sigmaaldrich.com
Solubility in Water 100 g/L sigmaaldrich.com

Data sourced from multiple references. biosynth.comsigmaaldrich.com

Applications in Polymer Science

The incorporation of molecules with specific functionalities, such as the nitrile group and long alkyl chains found in this compound, is a key strategy in polymer science for tailoring material properties.

The nitrile group (-C≡N) is a valuable functional group in the development of advanced materials. scilit.comsdcjter.in When incorporated into a polymer, either as part of the main chain or as a pendant group, the nitrile functionality can significantly influence the material's properties. For instance, the high polarity of the nitrile group can enhance a polymer's resistance to certain solvents and oils. nih.gov Furthermore, nitrile-containing polymers have been investigated for applications in gas separation membranes, where the polar nitrile groups can interact selectively with certain gas molecules, improving the membrane's separation efficiency. nsf.gov The presence of a long alkyl chain, as in this compound, could further modify the polymer's properties, potentially affecting its thermal stability and processability. nih.govacs.org

In the formulation of coatings and adhesives, additives are often used to modify properties such as adhesion, flexibility, and resistance to environmental factors. Long-chain molecules can be used as plasticizers or adhesion promoters. epo.org While direct patent literature for this compound in coatings and adhesives is scarce, the chemical functionalities it possesses are relevant. The long alkyl chain could enhance adhesion to nonpolar substrates, while the nitrile group could improve compatibility with polar components in a formulation. Fatty nitriles, in general, are used as intermediates in the production of surfactants and other additives that are components of adhesive and coating formulations. nih.govtue.nl

Advanced Materials Development

The development of advanced materials often relies on molecules that can impart specific properties or be chemically modified into desired functional units. Although direct research focusing on this compound's role in this field is limited, its molecular characteristics provide a basis for potential applications.

The true potential of this compound in materials science likely lies in its role as a precursor for molecules with tailored functionalities. The nitrile group is a versatile functional group that can be converted into various other moieties, such as amines, carboxylic acids, and amides. nih.gov

The conversion of long-chain nitriles to primary amines is a well-established chemical transformation. alfa-chemistry.comcymitquimica.comresearchgate.net The resulting amine, tetradecylamine, has a variety of industrial uses, including as a raw material for surfactants, pigments, and anti-static agents. keruichemical.com In the context of materials science, such long-chain amines can be used for surface modification, imparting hydrophobicity to various substrates. researchgate.net The long C14 alkyl chain of tetradecylamine, derived from this compound, would be particularly effective in creating a non-polar, water-repellent surface.

Furthermore, the amine functionality can be a reactive site for polymerization or for grafting onto other polymer backbones, thereby creating new materials with specific surface properties or compatibilities. For instance, long-chain amines are used as curing agents for epoxy resins and as additives in the production of various polymers. While not specifically documented for tetradecylamine from this compound, this represents a plausible area of application.

A significant trend in materials science is the development of sustainable materials from renewable resources. Fatty acids, which can be sourced from plant and animal oils, are considered an attractive renewable feedstock. kit.edutue.nl Long-chain aliphatic nitriles, including this compound, can be synthesized from fatty acids. tue.nlnih.gov The conventional industrial process involves the reaction of fatty acids with ammonia (B1221849). google.com This positions this compound as a potential bio-based building block for the chemical industry.

The use of this compound derived from renewable myristic acid (tetradecanoic acid) could contribute to the synthesis of more sustainable materials. For example, there is growing interest in bio-based plasticizers to replace petroleum-derived ones like phthalates. alfa-chemistry.complastemart.comchemeurope.com While research has focused on epoxidized vegetable oils and citrate (B86180) esters, the potential for plasticizers derived from long-chain fatty nitriles or their derivatives is an area for exploration. alfa-chemistry.comresearchgate.net The long, flexible alkyl chain of this compound is a desirable characteristic for a plasticizer, which functions by increasing the flexibility and workability of polymers.

Other Industrial Applications

Beyond the speculative applications in advanced materials, long-chain nitriles have established uses in various industrial sectors. This compound, also known as myristonitrile, is used as an intermediate in the synthesis of other chemicals. chemicalbook.com

One of the primary applications of the derivatives of long-chain nitriles is in the production of surfactants. The hydrogenation of this compound yields tetradecylamine, a primary amine that is a precursor for cationic surfactants. keruichemical.comscbt.com These surfactants have applications as emulsifiers, detergents, and flotation agents in mineral processing. keruichemical.com

Furthermore, this compound itself is listed as a fragrance ingredient. google.com While this is not a materials science application, it represents a commercial use of the compound. The related compound, acetonitrile (B52724) (CH3CN), which is the simplest organic nitrile, sees widespread use as a solvent in laboratories and in the chemical industry for processes like the purification of butadiene and the production of plastics and pharmaceuticals. While this compound does not share the same solvent properties due to its long alkyl chain, this highlights the industrial relevance of the nitrile functional group.

Emerging Research Directions and Future Perspectives

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis and discovery. google.com These technologies are being developed to accelerate the process of finding new molecules and optimizing reaction conditions, moving from manual, intuition-driven processes to automated, data-driven approaches. nist.gov For tetradecanenitrile, AI and ML can be applied in several ways:

Retrosynthetic Analysis: AI-powered tools are being designed to propose novel synthetic routes for molecules like this compound. google.com By learning from vast databases of chemical reactions, these systems can identify potential starting materials and reaction pathways that may be more efficient or sustainable than current methods. rsc.org The recursive application of one-step prediction models can help in discovering complete synthesis pathways. rsc.org

Reaction Optimization: Machine learning algorithms can predict the outcome of chemical reactions with high accuracy. nist.gov This can be particularly useful in optimizing the synthesis of this compound by exploring a wide range of parameters such as catalysts, solvents, and temperatures to maximize yield and minimize byproducts without the need for extensive physical experimentation. nist.gov

Property Prediction: AI models can be trained to predict the physicochemical properties of compounds. google.comwikipedia.org For this compound, this could involve predicting its behavior in different solvent systems, its potential as a precursor for new materials, or its interaction with biological systems, thereby guiding its application in various fields.

The development of autonomous research systems that combine robotics, AI, and high-throughput screening holds the promise of a future where the discovery and synthesis of compounds like this compound are significantly accelerated. nist.gov

Advancements in High-Throughput Technologies for Compound Screening and Synthesis

High-throughput screening (HTS) technologies are instrumental in rapidly evaluating large libraries of chemical compounds for specific properties or activities. lu.se These technologies, which allow for the parallel execution of thousands of experiments, are becoming increasingly sophisticated and miniaturized. numberanalytics.com For this compound and its derivatives, HTS can be a powerful tool for:

New Applications Discovery: By screening this compound against a wide array of biological or material targets, HTS can uncover new applications, for instance, in drug discovery or as a modulator of specific cellular pathways. nih.govresearchgate.net The use of HTS in screening for antibacterial agents is a well-established example of this approach. lu.seresearchgate.net

Synthesis Optimization: Miniaturized HTS platforms enable the rapid screening of numerous reaction conditions on a microgram or even nanomole scale. numberanalytics.com This is particularly advantageous when working with valuable or scarce starting materials. numberanalytics.com This approach could be used to efficiently identify the optimal conditions for the synthesis of this compound and other long-chain nitriles. numberanalytics.com

Combinatorial Chemistry: HTS can be coupled with combinatorial synthesis to create and screen libraries of compounds derived from this compound. By systematically modifying its structure, it may be possible to develop new molecules with enhanced properties for specific applications.

The ongoing development of more sophisticated automation and analytical techniques, such as mass spectrometry-based analysis, will further enhance the power of HTS in the study of this compound. numberanalytics.com

Exploration of Novel Biocatalytic Pathways for Sustainable Production

The shift towards greener and more sustainable chemical manufacturing processes has spurred research into biocatalysis. Enzymes offer a highly selective and efficient alternative to traditional chemical synthesis, often operating under mild conditions and reducing the generation of hazardous waste. researchgate.net For the production of this compound, several biocatalytic avenues are being explored:

Aldoxime Dehydratases: A promising class of enzymes for nitrile synthesis is the aldoxime dehydratases (Oxd). mdpi.comnih.gov These enzymes catalyze the dehydration of aldoximes to produce nitriles in a cyanide-free manner. mdpi.comnih.gov Research is focused on discovering and engineering Oxd enzymes with broad substrate specificity and high catalytic efficiency for the production of a wide range of nitriles, including long-chain aliphatic nitriles like this compound. nih.gov

Nitrile Hydratases and Nitrilases: While primarily known for nitrile hydrolysis, nitrile hydratases and nitrilases are part of the enzymatic toolkit for nitrile transformations. nih.gov Understanding the reverse reaction or engineering these enzymes could potentially open up new biocatalytic routes for nitrile synthesis.

Enzymatic Cascades: The combination of multiple enzymes in a one-pot reaction, known as an enzymatic cascade, can enable the synthesis of complex molecules from simple starting materials. acs.org A future research direction could involve designing an enzymatic cascade for the de novo synthesis of this compound from renewable feedstocks.

The development of robust and reusable biocatalysts, for example through immobilization, is a key area of research that will be crucial for the industrial-scale biocatalytic production of this compound.

Further Development of Theoretical and Computational Models for Predicting Reactivity and Environmental Fate

Computational models are becoming increasingly important for predicting the behavior of chemical compounds, from their reactivity to their environmental impact. These models can provide valuable insights that can guide experimental work and support regulatory decision-making.

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models are statistical models that relate the chemical structure of a compound to its biological activity or other properties. For this compound, QSAR models can be developed to predict its potential toxicity, biodegradability, and other environmental endpoints. This can help in assessing its environmental risk profile and in designing safer alternatives. For instance, QSAR can estimate the LD50 value, which is a measure of acute toxicity, helping to classify the compound's potential hazard.

Environmental Fate Models: These models simulate the transport and transformation of chemicals in the environment. The development of more sophisticated models, such as polyparametric linear free energy relationships (PP-LFERs), is expected to provide more accurate predictions of the environmental distribution of compounds like this compound, especially for those with polar functional groups. nih.gov

Molecular Dynamics Simulations: These simulations can provide detailed insights into the reactivity of this compound at the atomic level. This can be used to understand its reaction mechanisms, predict its stability, and design new reactions. Nano-QSAR models, for example, can utilize molecular dynamics to calculate descriptors for predicting the toxicity of nanoparticles. google.com

The continuous improvement of these computational tools, fueled by increasing computational power and better algorithms, will provide a more comprehensive understanding of the life cycle of this compound.

Interdisciplinary Collaborations for Advanced Material Development

The unique properties of the nitrile group, such as its polarity, make it a valuable functional group in polymer science. researchgate.netresearchgate.net The development of advanced materials based on this compound will require close collaboration between chemists, material scientists, and engineers.

Polymer Synthesis: this compound can be explored as a monomer or a precursor for the synthesis of novel polymers. researchgate.net Long-chain aliphatic compounds are of interest for creating polymers that bridge the properties of semicrystalline polyolefins and traditional polycondensates. The long aliphatic chain of this compound could impart flexibility and hydrophobicity, while the nitrile group could enhance properties like thermal stability and chemical resistance. researchgate.net

Side-Chain Crystallizable Polymers: The long alkyl chain of this compound makes it a candidate for incorporation into side-chain crystallizable polymers. lu.se These materials have potential applications in the medical field, for example, in creating devices for embolotherapy. lu.se

Functional Materials: The nitrile group can be chemically modified to introduce other functionalities, opening up possibilities for creating a wide range of functional materials. For example, the nitrile groups in polymers can undergo reactions like hydrolysis or amination to alter the material's properties.

Interdisciplinary research will be key to unlocking the potential of this compound in the development of next-generation materials with tailored properties for specific applications.

Addressing Environmental Challenges through Chemical Innovations

Chemical innovation plays a crucial role in addressing pressing environmental challenges. For this compound, this involves developing greener production methods and ensuring its environmental compatibility.

Sustainable Synthesis: The development of biocatalytic routes for the synthesis of this compound, as discussed in section 8.3, is a prime example of a chemical innovation that can reduce the environmental footprint of its production. mdpi.comnih.gov These methods often use milder reaction conditions and avoid the use of toxic reagents like cyanide. mdpi.com

Biodegradability: Research into the environmental degradation of this compound is essential to understand its persistence in the environment. Innovations in this area could involve the design of catalysts or microbial consortia that can efficiently break down this compound.

Circular Economy: Exploring the potential for recycling and upcycling materials derived from this compound is another important research direction. This would contribute to a more circular economy, where waste is minimized and resources are used more efficiently.

By focusing on the principles of green chemistry and a life cycle approach, the chemical community can ensure that the benefits of this compound are realized in an environmentally responsible manner.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.